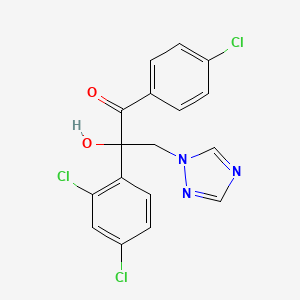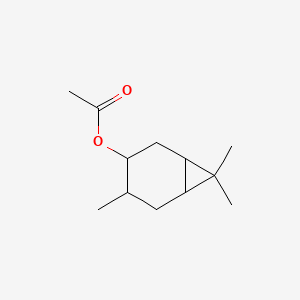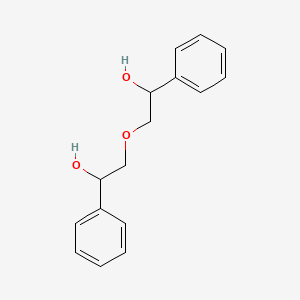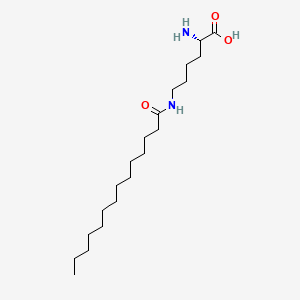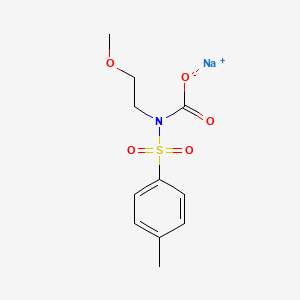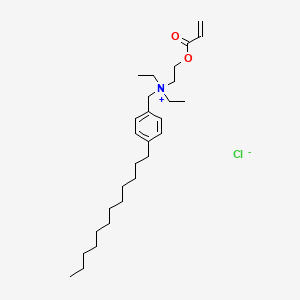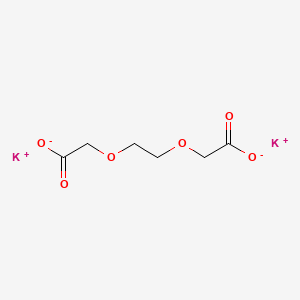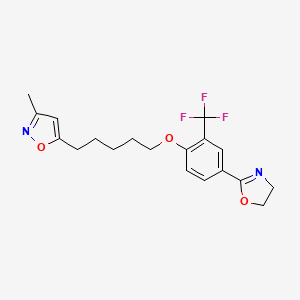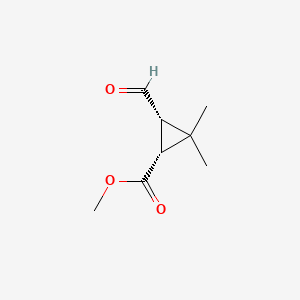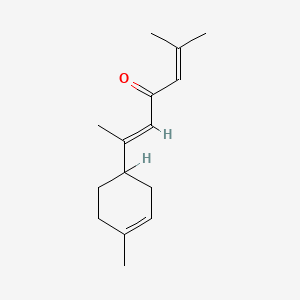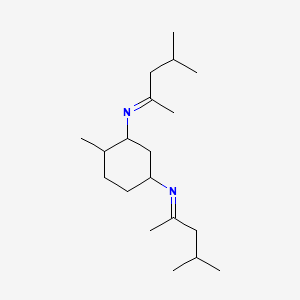
N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 299-342-3, also known as 4-Nonylphenol, branched, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene, a process that involves the use of an acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are commonly used as surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, these compounds are widely used in detergents and emulsifiers.
Nonyl Alcohol: Produced through reduction reactions, it has applications in the fragrance industry.
Applications De Recherche Scientifique
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Investigated for its potential impacts on human health, particularly in relation to hormone regulation.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to disruptions in the endocrine system, affecting hormone regulation and reproductive health. The molecular pathways involved include the activation of estrogen receptor-mediated gene transcription.
Comparaison Avec Des Composés Similaires
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with an octyl group instead of a nonyl group. It also has surfactant properties but is less potent as an endocrine disruptor.
Nonylphenol Ethoxylates: These are derivatives of 4-Nonylphenol and are widely used as surfactants. They are more water-soluble and less toxic compared to 4-Nonylphenol.
Propriétés
Numéro CAS |
93859-07-5 |
|---|---|
Formule moléculaire |
C19H36N2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)10-16(6)20-18-9-8-15(5)19(12-18)21-17(7)11-14(3)4/h13-15,18-19H,8-12H2,1-7H3 |
Clé InChI |
XXHWBPRCTBQGPX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



